1-(Furan-3-yl)ethanone
Overview
Description
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is an organic compound with the molecular formula C6H6O2. It is a furan derivative where an ethanone group is attached to the third position of the furan ring. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in organic synthesis.
Mechanism of Action
Mode of Action
Furan derivatives are known to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
It’s worth noting that furan derivatives can be formed from glucose and glycine by the maillard reaction . This suggests that 1-(Furan-3-yl)ethanone could potentially interact with biochemical pathways involving these compounds.
Pharmacokinetics
It’s known that the compound is a solid or liquid at room temperature, and it should be stored in a dark place in an inert atmosphere . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in a dark place in an inert atmosphere . This suggests that light and oxygen could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Furan derivatives have been found to exhibit a wide range of biological activities
Cellular Effects
Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of furan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_6\text{O}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-furoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-furylmethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: 3-Furoic acid.
Reduction: 3-Furylmethanol.
Substitution: Depending on the electrophile used, various substituted furans can be obtained.
Scientific Research Applications
1-(Furan-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Comparison with Similar Compounds
2-Acetylfuran: Similar to 1-(Furan-3-yl)ethanone but with the acetyl group at the second position.
3-Furoic Acid: An oxidation product of this compound.
3-Furylmethanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific position of the acetyl group, which influences its reactivity and applications. Its pleasant odor and flavoring properties also distinguish it from other furan derivatives.
Properties
IUPAC Name |
1-(furan-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKHXWBNPBUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14313-09-8 | |
Record name | 1-(furan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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